InChI=1S/C13H14/c1-9-7-8-11(3)13-10(2)5-4-6-12(9)13/h4-8H,1-3H3
. This structure is also available as a 2D Mol file or as a computed 3D SD file .
The primary chemical reaction involving 1,4,5-Trimethylnaphthalene in the provided literature is its photo-oxygenation in the presence of a dye sensitizer and molecular oxygen (O2). This reaction results in the formation of a 1,4-endoperoxide. [] The reaction mechanism involves the generation of singlet oxygen (1O2) by the excited dye sensitizer, followed by a [4+2] cycloaddition of singlet oxygen to the 1,4-positions of the naphthalene ring. []
The mechanism of action of 1,4,5-Trimethylnaphthalene in the context of the provided literature is directly related to its participation in the photo-oxygenation reaction and the subsequent formation of the 1,4-endoperoxide. The endoperoxide itself can act as a source of singlet oxygen, which is a reactive oxygen species known for its cytotoxic properties. []
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: